molecular formula C13H8N2O4S B6577742 3-(2-methyl-1,3-thiazol-4-yl)-6-nitro-2H-chromen-2-one CAS No. 313497-22-2

3-(2-methyl-1,3-thiazol-4-yl)-6-nitro-2H-chromen-2-one

Cat. No. B6577742
CAS RN: 313497-22-2
M. Wt: 288.28 g/mol
InChI Key: GLWXFKNNQNFRQB-UHFFFAOYSA-N
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Description

The compound “3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid” is related to your query . It’s important to note that the exact compound you’re asking about might not have been studied extensively, or it could be known under a different name.


Synthesis Analysis

There is a compound called “3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP)” which is a research drug developed by Merck & Co. It was identified through structure-activity relationship studies on an older mGluR5 antagonist MPEP .


Physical And Chemical Properties Analysis

The compound “3-(2-METHYL-1,3-THIAZOL-4-YL)PYRIDINE” has a molecular weight of 176.24 . Again, this is not the exact compound you asked about, but it’s structurally similar.

Mechanism of Action

The mechanism of action of 3-(2-methyl-1,3-thiazol-4-yl)-6-nitro-2H-chromen-2-one is not yet fully understood. However, it has been suggested that the compound binds to and activates certain enzymes, which in turn lead to the production of reactive oxygen species (ROS). These ROS are then thought to interact with various molecules in the cell, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms. In general, the compound has been found to have anti-inflammatory, antioxidant, and anti-apoptotic effects. In addition, it has been found to have anti-cancer, anti-microbial, and anti-viral properties.

Advantages and Limitations for Lab Experiments

3-(2-methyl-1,3-thiazol-4-yl)-6-nitro-2H-chromen-2-one has a number of advantages and limitations for lab experiments. On the one hand, the compound is relatively easy to synthesize and has a wide range of potential applications. On the other hand, the compound is not widely available and its mechanism of action is not yet fully understood. Furthermore, the compound has not been extensively tested in humans, so its safety and efficacy in clinical trials is still unknown.

Future Directions

The future of 3-(2-methyl-1,3-thiazol-4-yl)-6-nitro-2H-chromen-2-one is promising, as there are still many unanswered questions and potential applications that need to be explored. For example, further studies are needed to better understand the compound’s mechanism of action and to identify new applications for the compound. In addition, further research is needed to assess the safety and efficacy of this compound in humans. Finally, studies are needed to identify novel compounds that are structurally similar to this compound, as these compounds may possess similar properties and applications.

Synthesis Methods

3-(2-methyl-1,3-thiazol-4-yl)-6-nitro-2H-chromen-2-one can be synthesized using a variety of methods, including a reaction between 2-methyl-1,3-thiazol-4-yl-6-nitro-2H-chromen-2-one and a suitable base. The reaction is carried out in an inert atmosphere, such as nitrogen, and the product is isolated by recrystallization. The purity of the compound can be determined by HPLC or NMR.

Scientific Research Applications

3-(2-methyl-1,3-thiazol-4-yl)-6-nitro-2H-chromen-2-one has been used in a wide range of scientific research applications. It has been used in studies of its mechanism of action, biochemical and physiological effects, and as a tool for drug discovery and development. Furthermore, this compound has been used in studies of its toxicity, pharmacokinetics, and pharmacodynamics.

Safety and Hazards

The compound “3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid” is listed in the Toxic Substances Control Act . It’s important to handle it with appropriate safety measures .

properties

IUPAC Name

3-(2-methyl-1,3-thiazol-4-yl)-6-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O4S/c1-7-14-11(6-20-7)10-5-8-4-9(15(17)18)2-3-12(8)19-13(10)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWXFKNNQNFRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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